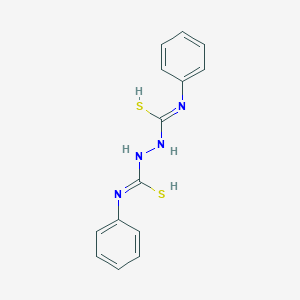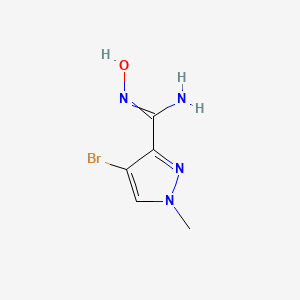
3-(3,4-Dichlorophenyl)-5-hydroxymethylisoxazole
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-5-hydroxymethylisoxazole is a useful research compound. Its molecular formula is C10H7Cl2NO2 and its molecular weight is 244.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dichlorophenyl)-5-hydroxymethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dichlorophenyl)-5-hydroxymethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomerism and Spectral Studies : A study by Boulton and Katritzky (1961) explored the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles. They investigated the infra-red and ultra-violet spectra of these compounds, revealing insights into their structural and chemical properties (Boulton & Katritzky, 1961).
Fungicidal Activity : Konopíková, Fišera, and Prónayová (1992) reported on the synthesis and fungicidal activity of isoxazolines fused to 3,5-Dichloromaleimide, highlighting the potential of these compounds in agricultural applications (Konopíková, Fišera, & Prónayová, 1992).
Antitubercular and Antimicrobial Activities : Research by Popat, Nimavat, Kachhadia, and Joshi (2004) investigated the antitubercular and antimicrobial activities of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles, demonstrating their potential in medical applications (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Photolytic Behavior Studies : Giovannini and De Sousa (1979) explored the photolytic behavior of 3-phenyl-2, 1-benzisoxazols in acidic conditions, providing insights into the photochemical properties of similar compounds (Giovannini & De Sousa, 1979).
Green Synthesis Applications : Mosallanezhad and Kiyani (2019) discussed the green synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one derivatives, showcasing the use of environmentally friendly methods in the synthesis of isoxazole derivatives (Mosallanezhad & Kiyani, 2019).
Antibacterial Activity Against Anaerobic Bacteria : Dickens et al. (1991) identified 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one as a potent antibacterial agent, suggesting its potential in combating anaerobic bacterial infections (Dickens et al., 1991).
Oxadiazole Synthesis and Characterization : Potkin, Petkevich, Lyakhov, and Ivashkevich (2012) reported on the synthesis of 1,2,5-oxadiazoles from 5-arylisoxazole-3-hydroxamic acids, contributing to the field of heterocyclic chemistry (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Synthesis of Isoxazole Derivatives in Aqueous Media : Dou et al. (2013) demonstrated a method for synthesizing 5-arylisoxazole derivatives in water without a catalyst, emphasizing the importance of mild and environmentally friendly synthesis methods (Dou et al., 2013).
Herbicidal, Fungicidal, and Insecticidal Evaluation : Qadeer, Rama, Fan, Liu, and Liu (2007) evaluated the herbicidal, fungicidal, and insecticidal activities of 3-(dichlorophenyl)-isocoumarins and related compounds, revealing their potential in pest control (Qadeer, Rama, Fan, Liu, & Liu, 2007).
Ring Expansion Reactions in Organic Chemistry : Harada, Shimozono, Kaji, and Zen (1993) investigated the ring expansion reactions of 5-Hydroxymethyl-2-isoxazoline-2-oxide methanesulfonates, contributing to the understanding of organic reaction mechanisms (Harada, Shimozono, Kaji, & Zen, 1993).
Propiedades
IUPAC Name |
[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-8-2-1-6(3-9(8)12)10-4-7(5-14)15-13-10/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCAEGJGLQUQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)CO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-5-hydroxymethylisoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



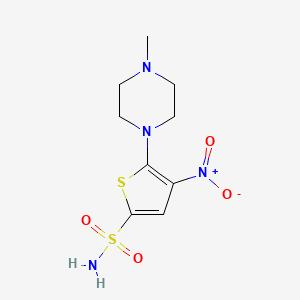
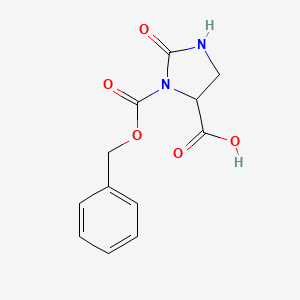
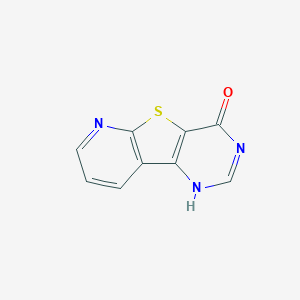
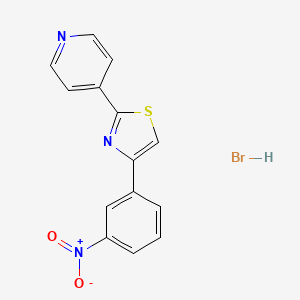

![1-[2-(Dimethylamino)quinolin-4-yl]-3-phenylurea](/img/structure/B7788558.png)
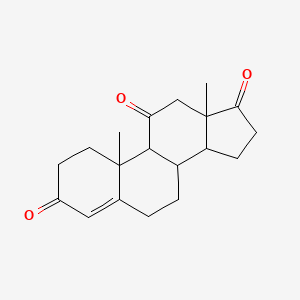
![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7788564.png)
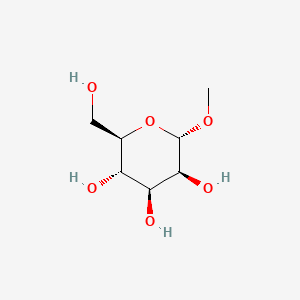

![2-[(Dimethylamino)methylene]indan-1-one](/img/structure/B7788581.png)
